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Naphthalen-1-yl(1H-pyrrol-3-yl)methanone

Cat. No.: B123515
CAS No.: 162934-76-1
M. Wt: 221.25 g/mol
InChI Key: SRFPXOWDJKQVJQ-UHFFFAOYSA-N
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Description

Context of Pyrrole (B145914) and Naphthalene (B1677914) Hybrid Systems in Advanced Organic Chemistry

The hybridization of pyrrole and naphthalene rings into a single molecular entity is a strategy employed in the development of novel compounds with diverse applications. Pyrrole, a five-membered aromatic heterocycle, is a fundamental component of many biologically crucial molecules, including heme and chlorophyll. nih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. researchgate.net Naphthalene-based compounds have found applications in various therapeutic areas, and the fusion of a naphthalene moiety with other heterocyclic systems is a common approach to modulate the biological activity and pharmacokinetic properties of drug candidates. The combination of a naphthalene ring with a pyrrole system can lead to compounds with enhanced biological efficacy. For instance, certain pyrrole-based compounds with a naphthalene moiety have shown enhanced cytotoxicity in cancer cell lines. nih.gov

Importance of Aryl Ketone and Pyrrolyl Methanone (B1245722) Scaffolds in Chemical Research

Aryl ketones are a class of organic compounds that are abundant in natural products and synthetic molecules of biological interest. nih.gov The benzophenone (B1666685) scaffold, a type of diaryl ketone, is a ubiquitous structure in medicinal chemistry, found in molecules with anticancer, anti-inflammatory, and antiviral activities. rsc.org Aryl ketones are also valuable synthetic intermediates, with the ketone moiety allowing for a wide range of chemical transformations. nih.gov

The pyrrolyl methanone substructure, where a carbonyl group is attached to a pyrrole ring, is also of significant interest. The carbonyl group in pyrrole-containing molecules has been identified as a key moiety for their biological activity. mdpi.com Derivatives of pyrrolyl methanone have been investigated for a variety of therapeutic applications. For example, certain halogenated pyrrole derivatives containing a carbonyl linker have shown potent antibacterial activity. mdpi.com

Overview of Academic Research Trajectories for Naphthalen-1-yl(1H-pyrrol-3-yl)methanone and Structurally Related Compounds

Direct academic research on the unsubstituted this compound is limited. However, the research trajectories of structurally related compounds provide insight into the potential areas of investigation for this molecule. A significant area of research for related compounds has been in the field of cannabinoid receptor agonists. For instance, compounds where the pyrrole nitrogen is substituted with an alkyl chain, such as (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone (a positional isomer of JWH-030), have been synthesized and studied for their cannabimimetic activity. epa.govcaymanchem.com

The research on these more complex analogs suggests that this compound could serve as a valuable building block for the synthesis of a library of substituted derivatives. Future research could explore the introduction of various substituents on both the naphthalene and pyrrole rings to investigate their structure-activity relationships for different biological targets. Furthermore, the synthetic utility of the ketone functional group could be exploited to create more complex hybrid molecules with potential applications in medicinal chemistry and materials science. The study of pyrrole-containing hybrids as potential anticancer agents is an active area of research, and this compound could be a scaffold of interest in this context. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B123515 Naphthalen-1-yl(1H-pyrrol-3-yl)methanone CAS No. 162934-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFPXOWDJKQVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578708
Record name (Naphthalen-1-yl)(1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162934-76-1
Record name (Naphthalen-1-yl)(1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Naphthalen 1 Yl 1h Pyrrol 3 Yl Methanone and Analogous Structures

Established Synthetic Routes for Pyrrolyl Ketones and Aryl Pyrroles

A number of well-established reactions in organic chemistry provide reliable pathways to synthesize the pyrrole (B145914) nucleus and to introduce acyl groups onto aromatic rings. These methods form the foundation for the synthesis of the target compound.

Paal-Knorr Condensation and its Derivatives for Pyrrole Ring Assembly

The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org The versatility of this method allows for the synthesis of a wide array of substituted pyrroles by varying both the diketone and the amine component. wikipedia.org

The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org While it can proceed without a catalyst, the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.orgrgmcet.edu.in However, strongly acidic conditions (pH < 3) or the use of amine/ammonium (B1175870) hydrochloride salts can lead to the formation of furans as the major product. organic-chemistry.org The mechanism, elucidated by V. Amarnath and coworkers, involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole ring. wikipedia.orgorganic-chemistry.org

Despite its utility, the Paal-Knorr synthesis has been historically limited by the availability of the requisite 1,4-diketones and the often harsh reaction conditions, such as prolonged heating, which may not be suitable for substrates with sensitive functional groups. wikipedia.orgrgmcet.edu.in Modern modifications have addressed some of these limitations, including the use of milder conditions and alternative catalysts. wikipedia.orgrgmcet.edu.inresearchgate.net For instance, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org Furthermore, recent advancements have demonstrated that the reaction can be performed under solvent-free and catalyst-free conditions at room temperature for certain substrates. researchgate.net Microdroplet chemistry has also emerged as a green and efficient alternative, offering significant rate acceleration without the need for external catalysts or harsh conditions. acs.org

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

AspectDescriptionReferences
Reactants1,4-Dicarbonyl compound and a primary amine or ammonia. organic-chemistry.org
ConditionsTypically neutral or weakly acidic. Weak acids like acetic acid can be used as catalysts. organic-chemistry.org
MechanismFormation of a hemiaminal followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org
LimitationsAvailability of 1,4-diketones and potentially harsh reaction conditions. wikipedia.orgrgmcet.edu.in
Modern VariationsUse of catalysts like FeCl₃, solvent-free conditions, and microdroplet chemistry. organic-chemistry.orgresearchgate.netacs.org

Knorr Synthesis Utilizing Alpha-Amino Ketones and Carbonyl Compounds

The Knorr pyrrole synthesis is another powerful and widely used method for constructing substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgthermofisher.com

A significant challenge in the Knorr synthesis is the instability of α-amino ketones, which readily self-condense. wikipedia.orgthermofisher.com To circumvent this, they are often prepared in situ from the corresponding oxime via reduction, for example, using zinc dust in acetic acid. wikipedia.orgechemi.com The mechanism of the Knorr synthesis proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.orgechemi.com This is followed by cyclization, elimination of water, and subsequent isomerization to furnish the aromatic pyrrole ring. wikipedia.orgechemi.com

The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to an α-amino ketone in situ. wikipedia.org Modern modifications have expanded the scope of this reaction. For example, α-amino ketones can be prepared from the N-methoxy-N-methylamides of amino acids, providing a versatile route to various pyrrole derivatives. clockss.org

Table 2: Overview of the Knorr Pyrrole Synthesis

AspectDescriptionReferences
Reactantsα-Amino ketone and a compound with an electron-withdrawing group α to a carbonyl. wikipedia.orgthermofisher.com
Key ChallengeInstability of α-amino ketones, often requiring in situ preparation. wikipedia.orgthermofisher.com
MechanismImine formation, tautomerization to enamine, cyclization, dehydration, and isomerization. wikipedia.orgechemi.com
Modern ApproachesPreparation of α-amino ketones from N-methoxy-N-methylamides of amino acids. clockss.org

Trofimov Reaction: Pyrrole Synthesis from Ketones (via Ketoximes) and Acetylenes

The Trofimov reaction offers a direct route to substituted pyrroles from readily available ketones and acetylenes. wikipedia.org This reaction proceeds via the corresponding ketoximes in a superbasic medium, typically potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

The mechanism begins with the deprotonation of the ketoxime by the strong base. The resulting anion then attacks acetylene (B1199291) to form an O-vinylketoxime. wikipedia.org This intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org A significant advantage of the Trofimov reaction is that the starting ketoximes can be easily prepared from the condensation of a ketone with hydroxylamine. wikipedia.org

The reaction conditions can be tuned to favor the formation of either N-H or N-vinyl pyrroles. wikipedia.org Higher temperatures, pressures, and base concentrations generally favor the N-vinyl product. wikipedia.org A one-pot variation of the Trofimov reaction has been developed, where the oximation of the ketone and the subsequent reaction with acetylene occur in the same reaction vessel, simplifying the synthetic procedure. arkat-usa.orgresearchgate.netresearchgate.net This one-pot approach has been successfully applied to a range of alkyl, aryl, and hetaryl ketones. arkat-usa.orgresearchgate.net

Table 3: Characteristics of the Trofimov Reaction

AspectDescriptionReferences
ReactantsKetoximes (or ketones in a one-pot variation) and acetylene. wikipedia.orgarkat-usa.org
ConditionsSuperbasic medium (e.g., KOH/DMSO). wikipedia.org
MechanismFormation of O-vinylketoxime, wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and dehydration. wikipedia.org
ProductsCan yield both N-H and N-vinyl pyrroles depending on reaction conditions. wikipedia.org
AdvantagesReadily available starting materials; one-pot variations available. wikipedia.orgarkat-usa.org

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a classic and fundamental method for the formation of aryl ketones. nsf.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov

In the context of synthesizing naphthalen-1-yl(1H-pyrrol-3-yl)methanone, Friedel-Crafts acylation could be envisioned to introduce the naphthoyl group onto a pre-formed pyrrole ring. However, the regioselectivity of electrophilic substitution on the pyrrole ring is a critical consideration. Typically, electrophilic substitution on pyrrole occurs preferentially at the 2-position. nih.gov To achieve 3-acylation, the 2- and 5-positions would need to be blocked, or a directing group on the pyrrole nitrogen could be employed.

For instance, the use of a bulky N-substituent like a triisopropylsilyl or a benzenesulfonyl group can direct acylation to the 3-position. nih.gov The choice of Lewis acid can also influence the regioselectivity. While strong Lewis acids like AlCl₃ can promote 3-acylation in certain N-substituted pyrroles, weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ may favor 2-acylation. nih.gov Recent studies have also explored the use of nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) for the regioselective C-acylation of pyrroles. acs.org

Table 4: Considerations for Friedel-Crafts Acylation of Pyrroles

AspectDescriptionReferences
ReactionElectrophilic aromatic substitution to form an aryl ketone. nsf.gov
RegioselectivityTypically favors the 2-position of the pyrrole ring. nih.gov
Strategies for 3-AcylationBlocking of 2- and 5-positions or use of N-directing groups (e.g., triisopropylsilyl, benzenesulfonyl). nih.gov
Catalyst InfluenceThe choice of Lewis acid (e.g., AlCl₃ vs. SnCl₄) can affect the regiochemical outcome. nih.gov
Alternative CatalystsNucleophilic catalysts like DBN have been investigated for regioselective acylation. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Constructing Aryl-Pyrrole and Aryl-Ketone Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a powerful alternative for constructing the aryl-pyrrole and aryl-ketone linkages present in the target molecule.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyrrole Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly well-suited for the synthesis of aryl-substituted pyrroles. nih.govnih.gov

To synthesize an aryl-pyrrole via Suzuki-Miyaura coupling, one could couple a pyrrole-boronic acid or ester with an aryl halide, or conversely, an arylboronic acid with a halogenated pyrrole. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild. nih.govnih.gov

A key consideration in the Suzuki-Miyaura coupling of pyrroles is the stability of the N-H bond under the reaction conditions. Often, protection of the pyrrole nitrogen is necessary. nih.gov The t-butyloxy carbonyl (BOC) group, a common amine protecting group, can be unstable under typical Suzuki-Miyaura conditions. nih.gov More robust protecting groups, such as 2-(trimethylsilyl)ethoxymethyl (SEM), have been shown to be stable and effective for the Suzuki-Miyaura arylation of pyrroles. nih.govnih.gov The choice of palladium catalyst and ligands is also crucial for achieving high yields and preventing side reactions. nih.govmdpi.com

Table 5: Application of Suzuki-Miyaura Coupling for Aryl-Pyrrole Synthesis

AspectDescriptionReferences
ReactionPalladium-catalyzed cross-coupling of an organoboron compound with an organic halide/triflate. nih.gov
ApplicationFormation of an aryl-pyrrole bond. nih.govnih.gov
Protecting GroupsN-protection of the pyrrole is often required; SEM is a robust choice. nih.gov
Catalyst SystemThe selection of palladium catalyst and ligands is critical for success. nih.govmdpi.com

Buchwald-Hartwig Amination in Pyrrole Derivatization

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orgyoutube.com This powerful transformation is particularly relevant for the synthesis of N-arylpyrroles, which are key precursors to a wide array of complex molecules. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The development of the Buchwald-Hartwig amination has overcome many limitations of traditional methods for C-N bond formation, which often require harsh conditions and have limited substrate scope. wikipedia.org The versatility of this reaction allows for the coupling of a broad range of amines with various aryl partners, making it an indispensable tool for medicinal and pharmaceutical chemistry. wikipedia.orgyoutube.com

Several generations of catalyst systems have been developed, each offering improved efficiency, broader substrate scope, and milder reaction conditions. The use of bidentate phosphine (B1218219) ligands, such as BINAP and DDPF, was a significant advancement, enabling the reliable coupling of primary amines. wikipedia.org More recently, sterically hindered monoligated palladium complexes have further expanded the reaction's utility.

A one-pot approach combining biocatalytic reductive amination with Buchwald-Hartwig N-arylation has been developed for the synthesis of chiral N-arylamines. nih.gov This chemoenzymatic process demonstrates the compatibility of the palladium-catalyzed coupling with biological transformations, preserving the stereochemical integrity of the chiral center. nih.gov

Oxidative Arylation Approaches

Oxidative arylation provides a direct and atom-economical method for the formation of carbon-carbon bonds between aromatic systems. In the context of pyrrole chemistry, this strategy enables the introduction of aryl groups onto the pyrrole ring without the need for pre-functionalized starting materials.

Palladium-catalyzed oxidative C-H arylation of electron-rich pyrroles has been achieved with the assistance of remote carbonyl-containing groups. acs.org These directing groups facilitate the reaction under mild conditions, using oxygen as the oxidant. acs.org This method has been shown to be effective for the C-5 arylation of pyrroles, with the nature of the directing group and the linker length influencing the reaction's efficiency. acs.org

A transition-metal-free approach for the C-2 arylation of N-methylpyrrole has also been reported. acs.org This method utilizes the in-situ generation of an aryl radical from phenylhydrazine, which then reacts with the pyrrole. The reaction proceeds under mild, room-temperature conditions and offers high regioselectivity. acs.org

Furthermore, a one-pot synthesis of 2-aryl-3-alkyl/aryl-sulfonyl-(NH)-pyrroles has been developed, integrating a palladium-catalyzed oxidative C-2 arylation with a subsequent sulfonyl migration. rsc.org This tandem process provides direct access to highly functionalized pyrroles from N-sulfonylpyrroles. rsc.org

Novel and Emerging Synthetic Strategies for Pyrrole and Methanone (B1245722) Synthesis

The demand for efficient and environmentally benign synthetic methods has spurred the development of novel strategies for constructing the pyrrole nucleus and introducing the methanone functionality. These emerging techniques often offer advantages in terms of step economy, functional group tolerance, and stereocontrol.

Organocatalytic and Photocatalytic Methodologies

Organocatalysis and photocatalysis have emerged as powerful tools in organic synthesis, providing metal-free alternatives for a variety of transformations. researchgate.netrsc.org These approaches align with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals. researchgate.net

Organocatalysis:

Organocatalytic methods for pyrrole synthesis often involve cascade reactions that efficiently build the heterocyclic ring from simple precursors. researchgate.netnih.gov For instance, a multicomponent synthesis of highly substituted pyrroles has been developed using a thiazolium salt catalyst. tandfonline.com This one-pot process involves the in-situ generation of a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr reaction with an amine. tandfonline.com

The Friedel-Crafts acylation of pyrroles, a key step for introducing the methanone group, can be effectively catalyzed by the nucleophilic organocatalyst 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). acs.org This method provides regioselective C-acylation in high yields. acs.org

Photocatalysis:

Visible-light photocatalysis offers a mild and sustainable approach to pyrrole synthesis. chim.it A metal-free, visible-light-induced formal [3+2] cycloaddition of 2H-azirines and activated alkynes produces highly substituted pyrroles. thieme-connect.com This reaction proceeds through a redox-neutral process, initiated by the single-electron oxidation of the azirine. thieme-connect.com Another visible-light-driven, metal-free multicomponent reaction has been developed to synthesize highly functionalized pyrroles using benzophenone (B1666685) as an accessible photocatalyst under solvent-free conditions. rsc.org

Furthermore, a photocatalytic cycloaddition-oxidation sequence involving 2H-azirines and chalcones has been utilized to obtain tetrasubstituted pyrroles. nih.gov

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and operational simplicity. orientjchem.org These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. orientjchem.orgorientjchem.org

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. A thiazolium salt-catalyzed multicomponent reaction of aldehydes and unsaturated ketones generates 1,4-dicarbonyl compounds in situ, which then react with amines in a Paal-Knorr fashion to afford pyrroles. tandfonline.com An organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines also provides an efficient route to polysubstituted pyrroles. nih.gov

The Paal-Knorr cyclization, a classic method for pyrrole synthesis, can be performed in an eco-friendly manner using sodium dodecyl sulfate (B86663) (SDS) in water at room temperature. orientjchem.org MCRs have been successfully employed for the synthesis of a wide variety of pyrrole derivatives, highlighting their versatility and importance in modern organic synthesis. bohrium.comresearchgate.net

Cyclization Reactions Induced by Specific Reagents (e.g., Samarium Diiodide)

Specific reagents can induce unique cyclization pathways to form the pyrrole ring and other heterocyclic systems. Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has found widespread use in promoting a variety of reductive cyclization reactions. nih.gov

SmI₂-mediated ketyl-(het)arene cyclizations are particularly useful for creating carbocycles and heterocycles. nih.gov These reactions have been successfully applied to the synthesis of biologically active compounds and natural products. For instance, the cyclization of N-acylated indolyl sulfinyl imines promoted by samarium diiodide can furnish tertiary carbinamines. researchgate.net The reagent can also be used in cascade reactions to form multiple rings in a single step. nih.gov

Other reagent-induced cyclizations include the treatment of 1-azapenta-1,4-diene-3-ols with a strong acid like triflic acid, which generates 1-azapentadienyl cations that undergo a 4π-electrocyclic ring closure to form pyrroles. nih.gov Additionally, electrophilic cyclization of N-alkyne-substituted pyrrole derivatives can be initiated by reagents like iodine, leading to the formation of pyrrolo-fused heterocycles. beilstein-journals.org

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of pyrrole derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Several strategies have been developed to control the stereochemistry during the synthesis of pyrrolidine (B122466) and other pyrrole-containing structures.

The heterogeneous catalytic hydrogenation of highly substituted pyrroles can be a highly diastereoselective process, affording functionalized pyrrolidines with multiple new stereocenters. acs.orgnih.gov For example, the hydrogenation of a pyrrole with an α-ketoester substituent at the 2-position using rhodium-on-alumina leads to the reduction of both the ketone and the pyrrole ring with high diastereoselectivity. acs.org The initial reduction of the C=X bond likely creates a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov

Gold-catalyzed domino cycloisomerization/functionalization sequences have been developed for the stereoselective synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones from readily available pyrrole precursors. acs.org This methodology allows for the diastereoselective formation of new C-C and C-O bonds. acs.org

Furthermore, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed, leading to highly functionalized tetrahydropyridine (B1245486) derivatives. nih.gov This reaction proceeds through a cyclopropylcarbinyl cation rearrangement as the key step. nih.gov

Considerations for Scalability and Process Optimization in Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs necessitates a thorough evaluation of the chosen synthetic route for efficiency, safety, cost-effectiveness, and environmental impact. Reproducibility is a common challenge when scaling up chemical processes developed on a laboratory scale. acs.orgnih.gov Key considerations for process optimization and scalability are detailed below for the most probable synthetic pathways.

Optimization of the Paal-Knorr Synthesis:

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring, is a versatile and widely used method. rgmcet.edu.inwikipedia.org However, traditional Paal-Knorr reactions can be limited by harsh conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates or large-scale operations. rgmcet.edu.inresearchgate.net

Recent advancements have focused on developing greener and more efficient modifications to this synthesis, which are crucial for industrial applications. rgmcet.edu.insemanticscholar.org These include the use of various catalysts and reaction media to improve yields and reduce reaction times.

Catalyst Selection: The use of solid acid catalysts like silica-supported sulfuric acid (SiO2-OSO3H) and low-cost, commercially available aluminas has been shown to be effective for the Paal-Knorr synthesis. rgmcet.edu.inmdpi.com These heterogeneous catalysts are advantageous for large-scale production as they can be easily recovered and reused, contributing to a more sustainable and cost-effective process. mdpi.com For instance, the use of CATAPAL 200, an alumina (B75360) catalyst, in the Paal-Knorr reaction has demonstrated high yields with low catalyst loading and the potential for catalyst recycling for up to five cycles without significant loss of activity. mdpi.com Iron(III) chloride has also been employed as an inexpensive and practical catalyst for N-substituted pyrrole synthesis in water. organic-chemistry.org

Solvent and Reaction Conditions: A significant area of optimization involves moving towards solvent-free or green solvent-based systems. researchgate.net Water is an attractive solvent for industrial processes due to its low cost, non-toxicity, and non-flammability. semanticscholar.org Microwave-assisted Paal-Knorr reactions have also been explored to accelerate the synthesis, offering a more energy-efficient alternative to conventional heating. organic-chemistry.org The optimization of reaction parameters such as temperature, catalyst loading, and reaction time is critical. For example, in the synthesis of N-substituted pyrroles using an alumina catalyst, it was found that 60°C was the optimal temperature, and reaction times greater than 60 minutes could lead to decreased yields due to the formation of by-products. mdpi.com

Optimization of Friedel-Crafts Acylation:

The Friedel-Crafts acylation of a pyrrole ring with a naphthalenoyl chloride is another viable route to this compound. A significant challenge in the acylation of pyrroles is controlling the regioselectivity, as acylation can occur at the C2 or C3 position. For the synthesis of the target compound, C3 acylation is required.

Catalyst and Reagent Optimization: While traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which can be problematic for large-scale operations due to waste generation and handling issues, modern approaches focus on catalytic methods. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective nucleophilic organocatalyst for the regioselective C-acylation of pyrroles, offering a metal-free alternative. acs.org The optimization of reaction conditions, including the choice of solvent and temperature, is also critical. For instance, studies on the Friedel-Crafts acylation of 1-benzenesulfonyl-1H-pyrrole have shown that the choice of acyl chloride and Lewis acid can significantly impact the isomeric ratio of the products. researchgate.net Reversible Friedel-Crafts acylations have also been observed, where the kinetic product formed initially can rearrange to the thermodynamically more stable isomer under prolonged reaction times. researchgate.net

Flow Chemistry for Scalability:

The adoption of continuous flow chemistry offers a promising solution for the scalable synthesis of pyrrole derivatives. Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and leading to higher yields and purity. A flow chemistry method for pyrrole synthesis has been developed and successfully scaled up from a microreactor to a larger, microstructured flow reactor, achieving a production rate of 55.8 grams per hour for a pyrrole derivative. tue.nl This approach offers significant advantages for industrial production, including improved safety, consistency, and the potential for automation.

Data Tables

Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis

CatalystReaction ConditionsAdvantages for ScalabilityReference
Silica-supported sulfuric acidRoom temperature, solvent or solvent-freeHeterogeneous, reusable, simple operation, high yields. rgmcet.edu.in
CATAPAL 200 (Alumina)60°C, solvent-freeLow-cost, commercially available, reusable, high yields, short reaction times. mdpi.com
Iron(III) chlorideWater, mild conditionsInexpensive, practical, uses a green solvent. organic-chemistry.org

Table 2: Strategies for Regiocontrol in Friedel-Crafts Acylation of Pyrroles

StrategyDescriptionImpact on ScalabilityReference
N-Triisopropylsilyl (TIPS) protecting groupSteric hindrance at the nitrogen blocks C2/C5 positions, directing acylation to C3.Improves regioselectivity, simplifies purification, increases yield of the desired isomer. researchgate.netacs.org
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) catalystActs as a nucleophilic organocatalyst for regioselective C-acylation.Metal-free, catalytic, high yields. acs.org

Chemical Reactivity and Transformation Mechanisms of Naphthalen 1 Yl 1h Pyrrol 3 Yl Methanone

Reactivity of the Ketone Moiety

The ketone functional group serves as a primary site for chemical transformations, exhibiting characteristic reactivity towards nucleophiles and reducing agents.

Nucleophilic Addition Reactions

The carbonyl carbon of Naphthalen-1-yl(1H-pyrrol-3-yl)methanone is electrophilic and readily undergoes nucleophilic addition. This reactivity is fundamental to the construction of more complex molecular scaffolds. The addition of a nucleophile to the carbonyl carbon results in the breaking of the pi bond and the formation of a tetrahedral intermediate, with the hybridization of the carbon changing from sp² to sp³. libretexts.org The rate of this addition is influenced by electronic factors, with adjacent electron-withdrawing groups increasing the reactivity of the carbonyl carbon. libretexts.org

Common nucleophilic addition reactions include the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, which would lead to the formation of tertiary alcohols. Another key reaction is the formation of cyanohydrins through the addition of a cyanide ion. rsc.org The reaction with amines can yield imines or enamines, depending on the nature of the amine and the reaction conditions. The stereochemistry of these additions is also a significant consideration; if the two groups attached to the carbonyl carbon are different, a new stereocenter is created. masterorganicchemistry.com In the absence of a chiral catalyst, a racemic mixture of enantiomers would be expected. masterorganicchemistry.com

Nucleophilic Addition Reaction Nucleophile Product Type
Grignard ReactionR-MgXTertiary Alcohol
Organolithium AdditionR-LiTertiary Alcohol
Cyanohydrin FormationHCN/CN⁻Cyanohydrin
Imine FormationR-NH₂Imine
Enamine FormationR₂NHEnamine

Reduction and Oxidation Pathways

The ketone moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones. youtube.comyoutube.comnih.gov The reduction of a ketone with NaBH₄ typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

The complete reduction of the ketone to a methylene (B1212753) group (deoxygenation) can be achieved through harsher methods like the Wolff-Kishner or Clemmensen reductions. Oxidation of the ketone is less common as ketones are generally resistant to oxidation compared to aldehydes.

Reduction Reaction Reagent Product
Reduction to Secondary AlcoholSodium Borohydride (NaBH₄)Naphthalen-1-yl(1H-pyrrol-3-yl)methanol
Reduction to Secondary AlcoholLithium Aluminum Hydride (LiAlH₄)Naphthalen-1-yl(1H-pyrrol-3-yl)methanol
Deoxygenation (Wolff-Kishner)H₂NNH₂, KOH1-(1H-pyrrol-3-ylmethyl)naphthalene
Deoxygenation (Clemmensen)Zn(Hg), HCl1-(1H-pyrrol-3-ylmethyl)naphthalene

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution. acs.org

Regioselectivity and Site-Specificity in Pyrrole Functionalization

Pyrrole is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. youtube.com The substitution pattern is highly dependent on the position of existing substituents. For 3-acylpyrroles like this compound, the acyl group is electron-withdrawing, which deactivates the pyrrole ring to some extent. However, electrophilic substitution is still feasible and the regioselectivity is directed towards the C-5 position. This is because the carbocation intermediate formed by attack at C-5 is more stabilized by resonance than the intermediate formed by attack at other positions. Studies on the electrophilic substitution of 3-substituted pyrroles have shown that isopropylation and bromination of methyl 3-pyrrolecarboxylate and 3-acetylpyrrole (B85711) lead almost exclusively to 5-substituted products.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. Given the directing effect of the 3-naphthoyl group, these reactions would be expected to yield the corresponding 5-substituted derivatives.

Electrophilic Substitution Reagent Expected Major Product
BrominationBr₂5-Bromo-naphthalen-1-yl(1H-pyrrol-3-yl)methanone
NitrationHNO₃/H₂SO₄5-Nitro-naphthalen-1-yl(1H-pyrrol-3-yl)methanone
Friedel-Crafts AcylationRCOCl/AlCl₃(5-Acyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Chemical Transformations Involving the Naphthalene (B1677914) Substructure

The naphthalene ring system is also susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the nature of the substituent at the C-1 position. The (1H-pyrrol-3-yl)methanone group is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. researchgate.net This deactivating effect means that harsher reaction conditions may be required compared to unsubstituted naphthalene.

The directing effect of the C1-substituent in naphthalene favors substitution in the other ring, primarily at the C-5 and C-8 positions. Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur at these positions.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with its ketone and two aromatic rings, presents the potential for intramolecular cyclization reactions to form new polycyclic systems. rsc.orgresearchgate.netchemistryviews.orgnih.gov For instance, under acidic conditions, a Friedel-Crafts-type intramolecular acylation could occur, where the carbonyl group, activated by a Lewis or Brønsted acid, acts as the electrophile and attacks one of the aromatic rings.

The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles demonstrates a similar type of intramolecular cyclization. acs.orgrsc.org In the case of this compound, cyclization could potentially occur onto the pyrrole ring or the naphthalene ring, leading to different fused heterocyclic systems. For example, cyclization onto the C-4 position of the pyrrole ring would lead to a pyrrolo[3,2,1-ij]quinoline derivative. The feasibility and regioselectivity of such reactions would depend on the specific reaction conditions and the relative activation of the different aromatic positions.

Mechanistic Investigations of Key Chemical Transformations

The chemical behavior of this compound is primarily dictated by the interplay of the electron-rich pyrrole ring, the extended π-system of the naphthalene moiety, and the electrophilic nature of the carbonyl group. Mechanistic investigations into the key transformations involving this compound, such as its synthesis via Friedel-Crafts acylation and subsequent N-alkylation, reveal fundamental principles of organic reactivity. These studies often employ a combination of kinetic analysis, spectroscopic identification of intermediates, and computational modeling to elucidate reaction pathways.

The formation of this compound itself is a classic example of a Friedel-Crafts acylation reaction. This reaction involves the electrophilic substitution of a proton on the pyrrole ring with a naphthaloyl group. The regioselectivity of this acylation is a key aspect of its mechanism. Pyrrole is known to undergo electrophilic substitution preferentially at the C2 position due to the greater stabilization of the cationic intermediate (σ-complex). However, acylation can be directed to the C3 position under specific conditions, often involving bulky Lewis acids or protecting groups on the nitrogen atom, which sterically hinder the C2 position.

The mechanism of the Friedel-Crafts acylation of pyrrole with 1-naphthaloyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), is believed to proceed through the formation of a highly electrophilic acylium ion.

Proposed Mechanism for Friedel-Crafts Acylation:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 1-naphthaloyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

C₁₀H₇COCl + AlCl₃ → [C₁₀H₇CO]⁺ + [AlCl₄]⁻

Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic acylium ion. While attack at C2 is generally favored, steric hindrance from the bulky naphthaloyl group and the catalyst complex can lead to preferential attack at the C3 position. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion.

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.

Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the reaction order can vary depending on the position of substitution, suggesting different dependencies on the concentration of the acylating reagent for the α and β positions. rsc.org While a direct kinetic study on the acylation of pyrrole with naphthaloyl chloride is not extensively documented in the provided results, it is reasonable to infer that similar complexities could exist, with the reaction rate being influenced by the concentrations of the substrate, acylating agent, and catalyst.

Following its formation, the N-H proton of the pyrrole ring in this compound can be readily substituted, most commonly through N-alkylation. This transformation is significant as it allows for the introduction of various functional groups, which can modulate the compound's electronic properties and biological activity.

The N-alkylation of pyrroles can proceed via several mechanisms, often dependent on the reaction conditions, such as the choice of base and alkylating agent. organic-chemistry.org In the presence of a base, the pyrrole nitrogen is deprotonated to form a nucleophilic pyrrolide anion. This anion then undergoes nucleophilic substitution with an alkyl halide.

Proposed Mechanism for N-Alkylation:

Deprotonation: A suitable base (e.g., sodium hydride, NaH; potassium carbonate, K₂CO₃) abstracts the acidic proton from the pyrrole nitrogen, generating a resonance-stabilized pyrrolide anion. The negative charge is delocalized over the pyrrole ring.

Nucleophilic Attack (Sₙ2): The pyrrolide anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide ion in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step forms the new N-C bond.

The regioselectivity between N- and C-alkylation of pyrroles can be a competing factor. However, N-alkylation is generally favored under basic conditions with alkyl halides. The choice of solvent can also influence the outcome, with polar aprotic solvents like DMF or THF often being used to facilitate Sₙ2 reactions. nih.gov

Advanced Spectroscopic and Analytical Characterization of Naphthalen 1 Yl 1h Pyrrol 3 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural determination.

Proton (¹H) NMR: This technique would identify all unique proton environments in Naphthalen-1-yl(1H-pyrrol-3-yl)methanone. The expected spectrum would show distinct signals for the protons on the pyrrole (B145914) ring and the naphthalene (B1677914) ring system. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the proton. For instance, aromatic protons on the naphthalene and pyrrole rings would appear in the downfield region (typically 6.0-9.0 ppm). The integral of each peak would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal the number of neighboring protons, helping to establish the substitution pattern on both ring systems. A broad signal for the N-H proton of the pyrrole ring would also be expected.

Carbon-13 (¹³C) NMR: A ¹³C NMR spectrum would show a distinct peak for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) bridge is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum (around 180-200 ppm). The sp²-hybridized carbons of the naphthalene and pyrrole rings would appear in the aromatic region (approximately 100-150 ppm). The exact chemical shifts would provide insight into the electronic effects of the substituents on each ring.

Hypothetical ¹H and ¹³C NMR Data Table: This table is for illustrative purposes only, as experimental data is not available.

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Pyrrole N-H~8.5 (broad s)-
Pyrrole C2-H~7.0 (m)~125
Pyrrole C4-H~6.5 (m)~110
Pyrrole C5-H~6.8 (m)~120
Naphthalene H7.5-8.2 (m)124-135
Carbonyl C=O-~185

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Connectivity Assignment

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbons. This would be crucial for tracing the connectivity of the protons within the pyrrole and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each carbon atom that bears a proton.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

Hypothetical Crystallographic Data Table: This table is for illustrative purposes only, as experimental data is not available.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Naphthalene-Pyrrole)~45°
C=O Bond Length~1.22 Å

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" based on its functional groups.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, likely in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the pyrrole ring would appear as a broader band around 3200-3500 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic rings and C=C stretching within the rings would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. The technique would be particularly useful for observing symmetric vibrations that may be weak or absent in the FT-IR spectrum.

Hypothetical Vibrational Spectroscopy Data Table: This table is for illustrative purposes only, as experimental data is not available.

Functional GroupHypothetical FT-IR Frequency (cm⁻¹)Hypothetical Raman Frequency (cm⁻¹)
N-H Stretch (Pyrrole)~3300~3300
Aromatic C-H Stretch~3100~3100
C=O Stretch (Ketone)~1650~1650
Aromatic C=C Stretch1450-16001450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorptions corresponding to π-π* transitions within the extended conjugated system of the naphthalene and pyrrole rings, as well as n-π* transitions associated with the carbonyl group. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be key parameters determined from this analysis, offering insights into the extent of electronic conjugation in the molecule.

Hypothetical UV-Vis Data Table: This table is for illustrative purposes only, as experimental data is not available.

TransitionHypothetical λmax (nm)
π-π~250, ~320
n-π~380

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₁NO). This is a definitive confirmation of the compound's elemental composition.

Fragmentation Pathway Analysis: By analyzing the fragments produced when the molecule is ionized in the mass spectrometer, a fragmentation pathway can be proposed. Expected fragmentation would likely involve cleavage at the carbonyl group, leading to the formation of naphthoyl and pyrrolyl cations. Analysis of these fragments would provide further confirmation of the compound's structure.

Hypothetical HRMS Data Table: This table is for illustrative purposes only, as experimental data is not available.

ParameterHypothetical Value
Molecular FormulaC₁₅H₁₁NO
Calculated m/z [M+H]⁺222.0913
Observed m/z [M+H]⁺222.0915
Major Fragment Ions (m/z)155 (Naphthoyl cation), 67 (Pyrrolyl cation)

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The purity of this compound is critical for its use as a precursor in pharmaceutical synthesis. Advanced chromatographic techniques are indispensable for both assessing its purity and for its isolation from reaction mixtures and impurities.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of non-volatile and thermally labile compounds like this compound.

Detailed Research Findings:

LC-MS methods are central to the analysis of synthetic cannabinoid precursors. For a compound with the structural features of this compound, a reversed-phase LC system would likely be employed. The separation would be based on the compound's polarity, with a mobile phase typically consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

An LC-MS analysis would provide the retention time of the compound, a characteristic feature under specific chromatographic conditions, and its mass-to-charge ratio (m/z), confirming its molecular weight. The molecular formula of this compound is C₁₅H₁₁NO, corresponding to a molecular weight of approximately 221.26 g/mol . In a typical LC-MS experiment using electrospray ionization (ESI) in positive mode, the compound would be expected to be detected as a protonated molecule [M+H]⁺ at an m/z of approximately 222.27.

LC-MS/MS would offer a higher degree of structural confirmation. By selecting the parent ion (m/z 222.27) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its unambiguous identification and differentiation from isomers or impurities. For instance, fragmentation could occur at the carbonyl linkage, yielding ions corresponding to the naphthalene and pyrrole moieties.

The following table outlines a hypothetical set of parameters for an LC-MS/MS analysis of this compound, based on methods used for analogous compounds.

ParameterValue
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion (Q1) m/z 222.27
Product Ions (Q3) Hypothetical fragments (e.g., corresponding to the naphthoyl and pyrrole ions)

This table is illustrative and based on typical parameters for similar compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is another cornerstone of analytical chemistry, particularly for volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC-MS analysis is often feasible for compounds of similar molecular weight.

Detailed Research Findings:

For a GC-MS analysis, the compound would first be vaporized in a heated inlet and then separated on a capillary column, typically with a non-polar stationary phase. The retention time in GC is a function of the compound's boiling point and its interaction with the stationary phase.

Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum contains a wealth of structural information. The molecular ion (M⁺) may be observed, but often the most abundant ions are characteristic fragments. For this compound, key fragments would likely include the naphthoyl cation and ions derived from the pyrrole ring.

The table below presents a potential set of parameters for a GC-MS analysis of the target compound.

ParameterValue
Chromatography System Gas Chromatograph
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Injector Temperature 250 - 280 °C
Oven Temperature Program A programmed ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C)
Carrier Gas Helium
Ionization Source Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40 - 500

This table is illustrative and based on typical parameters for similar compounds.

The fragmentation pattern obtained from GC-MS is highly reproducible and can be compared against spectral libraries for identification. However, for a novel or less-common compound like this compound, its spectrum may not yet be present in commercial libraries, necessitating careful interpretation of the fragmentation data to confirm its structure.

Theoretical and Computational Investigations of Naphthalen 1 Yl 1h Pyrrol 3 Yl Methanone

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to obtain an optimized molecular structure and calculate various electronic properties. nih.gov Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to determine the minimum energy confirmation of a molecule's structure. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

In molecules like Naphthalen-1-yl(1H-pyrrol-3-yl)methanone, the HOMO is expected to have strong π-character, delocalized across the electron-rich pyrrole (B145914) and naphthalene (B1677914) rings. researchgate.netresearchgate.net The LUMO would also be a π*-antibonding orbital, distributed over the entire aromatic system. The presence of π-bonds in the aromatic fragments is known to be a key factor in decreasing the HOMO-LUMO gap. nih.gov For a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the calculated HOMO-LUMO gap is 3.63 a.u., indicating it is a reactive molecule. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the electron-donating ability of the molecule. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the electron-accepting ability of the molecule. nih.gov

| ΔE (Egap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and optical properties. A small gap often correlates with high reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on a molecule's surface. ekb.eg It is an effective tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. ekb.egresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) correspond to areas with high electron density, such as those around electronegative atoms, and are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, like those around hydrogen atoms, which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom within the pyrrole ring would also contribute to the electron-rich character. The hydrogen atoms bonded to the aromatic rings would exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of chemical bonds, lone pairs, and core orbitals. aiu.edusouthampton.ac.uk A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve charge transfer from occupied donor NBOs to unoccupied acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

Table 2: Expected NBO Interactions and Their Significance

Donor NBO Acceptor NBO Type of Interaction Significance
LP (O) π* (C=O) Lone Pair to Antibonding Pi Stabilization of the carbonyl group.
LP (N) π* (C=C) of Pyrrole Ring Lone Pair to Antibonding Pi Delocalization of nitrogen's lone pair into the pyrrole ring, enhancing its aromaticity.
π (Naphthalene) π* (C=O) Pi Bond to Antibonding Pi Conjugative interaction between the naphthalene ring and the carbonyl group.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule by exploring the potential energy surface as a function of bond rotations. researchgate.net For flexible molecules, this is crucial for understanding their preferred shape. Quantum mechanical calculations can determine the equilibrium geometry of the free molecule. nih.gov

The structure of this compound features rotatable single bonds connecting the central carbonyl group to the naphthalene and pyrrole rings. Conformational analysis would focus on the dihedral angles defined by these bonds to locate the global minimum energy structure. This analysis would reveal whether the planar or a twisted conformation is more stable, which has significant implications for the molecule's electronic properties and crystal packing. Molecular dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time at different temperatures, providing insight into its flexibility and intermolecular interactions in condensed phases. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict spectroscopic data, which aids in the characterization and identification of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values can be compared with experimental spectra to confirm the molecular structure. mdpi.com For this compound, the aromatic protons of the naphthalene and pyrrole rings would be expected to appear in distinct regions of the ¹H NMR spectrum, while the carbonyl carbon would show a characteristic downfield shift in the ¹³C NMR spectrum. rsc.orgbeilstein-journals.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The absorption spectrum of naphthalene derivatives typically shows multiple bands corresponding to π → π* transitions. researchgate.net The absorption spectrum of 1-naphthyl acetate (B1210297), for instance, is similar to that of naphthalene but is broader and shifted to longer wavelengths. researchgate.net For this compound, the electronic transitions would involve the promotion of electrons from occupied π orbitals to unoccupied π* orbitals spanning the conjugated system of the naphthalene, pyrrole, and carbonyl moieties.

Table 3: Predicted Spectroscopic Parameters (Illustrative)

Spectroscopy Parameter Predicted Value/Region Transition/Assignment
¹H NMR Chemical Shift (δ) 7.0 - 9.0 ppm Aromatic Protons (Naphthalene, Pyrrole)
¹³C NMR Chemical Shift (δ) ~180-190 ppm Carbonyl Carbon (C=O)
¹³C NMR Chemical Shift (δ) 110 - 140 ppm Aromatic Carbons (Naphthalene, Pyrrole)

| UV-Vis | λmax | ~250-350 nm | π → π* transitions within the conjugated system. researchgate.netresearchgate.net |

Investigation of Non-Linear Optical (NLO) Properties

Molecules that exhibit significant intramolecular charge transfer (ICT) are often candidates for materials with non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The NLO response of a molecule can be predicted computationally by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). researchgate.net

The structure of this compound can be viewed as a donor-π-acceptor system, where the electron-rich pyrrole ring can act as a donor and the electron-withdrawing carbonyl group acts as an acceptor, connected via a π-conjugated bridge that includes the naphthalene system. This architecture is conducive to ICT and suggests the potential for a significant NLO response. Theoretical calculations would quantify the components of the hyperpolarizability tensor to evaluate its potential as an NLO material. researchgate.net

| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. Higher values indicate a stronger NLO effect. researchgate.net |

Computational Modeling of Mechanistic Pathways for Chemical Reactions

The synthesis of this compound, a molecule of interest in medicinal chemistry, is most commonly achieved through a Friedel-Crafts acylation reaction. This involves the introduction of a naphthalen-1-oyl group onto the pyrrole ring. Computational modeling, particularly using Density Functional Theory (DFT), provides significant insights into the mechanistic pathways of such reactions, helping to understand and predict the regioselectivity and reaction kinetics.

The Friedel-Crafts acylation of pyrrole can theoretically yield two primary isomers: the 2-substituted and the 3-substituted product. Pyrrole is an electron-rich aromatic heterocycle, and electrophilic substitution is generally favored at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (Wheland intermediate or σ-complex). pearson.comonlineorganicchemistrytutor.com However, for the synthesis of this compound, acylation at the C3 (β) position is required.

Computational studies on the electrophilic substitution of pyrrole have elucidated the factors that govern this regioselectivity. The preference for α-substitution is a result of kinetic control, where the activation barrier for the attack at the C2 position is lower than that for the C3 position. researchgate.net Theoretical calculations have shown that steric hindrance and the electronic nature of substituents on the pyrrole nitrogen can significantly influence the reaction pathway. researchgate.net

To achieve the desired 3-acylation, a common synthetic strategy involves the use of a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group. Computational models support the experimental observation that such bulky groups sterically hinder the approach of the electrophile to the adjacent C2 and C5 positions, thereby favoring attack at the less hindered C3 and C4 positions.

The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation proceeds through the following key steps, which can be modeled computationally:

Electrophilic Attack and Formation of the Wheland Intermediate: The acylium ion then attacks the electron-rich pyrrole ring. Computational modeling of the transition states for the attack at both the C2 and C3 positions can reveal the respective activation energies. For an N-protected pyrrole with a bulky substituent, the transition state leading to the 3-substituted Wheland intermediate is expected to be lower in energy. researchgate.net

Deprotonation and Product Formation: The final step involves the removal of a proton from the site of acylation by a weak base, restoring the aromaticity of the pyrrole ring and yielding the final product.

A recent computational study on the Friedel-Crafts benzoylation of N-methylpyrrole using DFT calculations provided quantitative insights into the energetics of the reaction pathways. nih.govacs.org The study calculated the activation energy for the formation of the α-substituted product to be 25.29 kcal/mol. acs.org While this study focused on benzoylation and an N-methylated pyrrole, the principles can be extrapolated to the naphthalenoyl system. A hypothetical reaction coordinate diagram for the acylation of a suitably N-protected pyrrole with 1-naphthoyl chloride, leading to the desired 3-substituted product, can be constructed based on these principles.

Table 1: Factors Influencing Regioselectivity in the Acylation of Pyrrole

FactorInfluence on RegioselectivityTheoretical Rationale
N-Substituent Bulky groups (e.g., TIPS) favor 3-acylation.Steric hindrance at the C2 and C5 positions raises the energy of the transition state for α-attack. researchgate.net
Lewis Acid The choice of Lewis acid can affect the product distribution.Stronger Lewis acids can lead to different intermediate complexes and influence the electrophilicity of the acylium ion.
Reaction Temperature Lower temperatures can enhance selectivity.Can favor the kinetically controlled product, which, in the case of a sterically hindered substrate, would be the 3-substituted isomer.

Table 2: Hypothetical Relative Energies for Intermediates and Transition States in the Friedel-Crafts Acylation of N-TIPS-pyrrole with 1-Naphthoyl Chloride

SpeciesRelative Energy (kcal/mol)Description
Reactants 0N-TIPS-pyrrole + 1-Naphthoyl Chloride + AlCl₃
Acylium Ion Complex +10 to +15Formation of the electrophilic 1-naphthalenoyl cation complexed with AlCl₄⁻.
Transition State (C2-attack) +25 to +30Transition state for the electrophilic attack at the C2 position. Higher in energy due to steric clash with the TIPS group.
Wheland Intermediate (C2) +15 to +20Cationic intermediate resulting from C2 attack.
Transition State (C3-attack) +20 to +25Transition state for the electrophilic attack at the C3 position. Lower in energy due to reduced steric hindrance.
Wheland Intermediate (C3) +10 to +15Cationic intermediate resulting from C3 attack. More stable than the C2 intermediate in this sterically hindered system.
3-Acylpyrrole Product -5 to -10Final N-TIPS-protected product after deprotonation.

Note: The values in this table are illustrative and based on general principles and data from related computational studies. nih.govacs.org Actual values would require specific DFT calculations for this reaction.

Synthesis and Chemical Properties of Functional Derivatives and Analogues of Naphthalen 1 Yl 1h Pyrrol 3 Yl Methanone

Derivatization Strategies for the Pyrrole (B145914) Ring (e.g., N-substitution, C-substitution)

The pyrrole ring in naphthalen-1-yl(1H-pyrrol-3-yl)methanone is a prime target for derivatization, with both nitrogen and carbon atoms offering sites for modification.

N-Substitution:

A common strategy involves the alkylation of the pyrrole nitrogen. For instance, the synthesis of 1-alkyl-3-(1-naphthoyl)pyrroles has been described, where an alkyl group is introduced at the N-1 position of the pyrrole ring. lookchem.com A specific example is the N-pentyl substituted derivative, naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone, also known as JWH-030. vulcanchem.combiosynth.com Another approach involves the introduction of a tosyl group on the nitrogen, yielding naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone. vulcanchem.com These N-substitutions are often achieved by reacting the parent compound with an appropriate alkyl or sulfonyl halide.

C-Substitution:

While Friedel-Crafts acylation of pyrrole typically favors the 2-position, specific conditions can lead to 3-substitution. The use of N-benzenesulfonyl-1H-pyrrole has been shown to direct aroylation to the C-3 position, which, after hydrolysis, yields the desired 3-aroylpyrroles. lookchem.com However, with electron-rich aroyl chlorides, C-2 substitution can become a significant competing reaction. lookchem.com Photoinduced aroylation offers a regioselective alternative for obtaining 3-aroylpyrrole derivatives. lookchem.com Further modifications can be carried out on the pyrrole ring. For example, the introduction of a methyl group at the C-5 position of a related pyrrole derivative has been documented. nih.gov

Table 1: Examples of N-Substituted this compound Derivatives

Derivative Name Molecular Formula Molecular Weight (g/mol) Type of Substitution
Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone C20H21NO 291.4 N-pentyl substitution vulcanchem.com
Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone C22H17NO3S 375.442 N-tosyl substitution vulcanchem.com

Modification of the Naphthalene (B1677914) Moiety and its Influence on Electronic Structure

For instance, the synthesis of a series of aminoalkoxy phenyl-substituted naphthalen-1-yl-methanone derivatives has been reported. nih.gov In these analogues, the naphthalene ring is modified with aminoalkoxy phenyl groups. nih.gov The nature and position of these substituents can alter the electron density of the naphthalene system, which in turn affects the properties of the ketone and the pyrrole ring through conjugation. While specific electronic structure data for these particular derivatives is not detailed in the provided information, it is a well-established principle in organic chemistry that such modifications can tune the molecule's absorption and emission spectra, as well as its electrochemical behavior.

Introduction of Various Substituents on the Ketone Carbonyl and their Impact on Reactivity

The ketone carbonyl group serves as a critical linker and a site for chemical transformations. While direct substitution on the carbonyl carbon is less common than its reduction or conversion to other functional groups, its reactivity can be influenced by the substituents on the adjacent aromatic rings.

The primary synthetic utility of the ketone in this scaffold often involves its role in the initial synthesis, for example, through a Friedel-Crafts acylation. lookchem.com However, subsequent reactions can target the carbonyl group. For example, reduction of the ketone to a secondary alcohol would introduce a new chiral center and alter the molecule's three-dimensional structure and hydrogen bonding capabilities. Oxidation of a precursor 3-(hydroxyalkyl)pyrrole derivative provides a route to 3-acylpyrroles, demonstrating the synthetic importance of transformations at this position. orgsyn.org

Synthesis of Hybrid Compounds and Fused Systems Incorporating the this compound Scaffold

The this compound framework can be incorporated into larger, more complex molecular architectures, leading to hybrid compounds and fused systems with unique properties.

One example involves the synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. mdpi.com In this hybrid molecule, a naphthalene moiety is linked to a triazoline-thione ring, which is further substituted with a methyl-pyrrol-2-yl methyl group. mdpi.com This demonstrates how the core naphthalene structure can be combined with other heterocyclic systems to create novel compounds.

Another instance is the synthesis of 3-aroyl-1-arylpyrrole derivatives where the 3-position of the pyrrole is acylated with a substituted phenyl group, and the 1-position bears another aryl group. nih.gov While not a direct fusion, these represent complex systems built upon the fundamental pyrrole acylation concept. The synthesis of these compounds often involves multi-step sequences, starting from precursors like chalcones which are then cyclized to form the pyrrole ring. nih.gov

Correlations between Structural Modifications and Fundamental Chemical Properties (e.g., aromaticity, stability, spectroscopic features)

Structural changes to the this compound scaffold directly correlate with its fundamental chemical properties.

Table 2: Spectroscopic Data for a Related Naphthalene-Pyrrole Derivative and its Metal Complexes

Compound Key FT-IR Bands (cm⁻¹) EPR g-factor
C15 Ligand* ν(C=S) at 1007 and 958 -
Mn(C15)Cl₂MeOH Shifted ν(C=S) and ν(N-H) Isotropic
Fe(C15)Cl₂MeOH Shifted ν(C=S) and ν(N-H) Broad signal
Ni(C15)Cl₂MeOH Shifted ν(C=S) and ν(N-H) Broad signal
Cu(C15)₂Cl₂ Shifted ν(C=S) and ν(N-H) Anisotropic
Zn(C15)₄Cl₂ Shifted ν(C=S) and ν(N-H) Lorentzian shape

*C15 = 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione mdpi.com

Emerging Research Directions and Advanced Applications in Chemical Materials Science

Design and Photophysical Characterization of Pyrrole (B145914)/Polycyclic Aromatic Hybrid Fluorophores

The design of hybrid fluorophores by combining pyrrole with polycyclic aromatic hydrocarbons (PAHs) is a promising strategy for creating novel light-emitting materials. The photophysical characteristics of these hybrid molecules are heavily influenced by the nature of the linkage and the specific PAH unit employed.

In the case of structures analogous to naphthalen-1-yl(1H-pyrrol-3-yl)methanone, the pyrrole moiety typically acts as an electron donor and the naphthalene (B1677914) as an electron acceptor, connected via a carbonyl bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the fluorescence properties of many organic dyes.

Research into a series of hybrid fluorophores based on a central aryl-substituted pyrrole core has provided valuable insights. ipme.ru A general finding is that the fluorescence properties can be finely tuned by manipulating the polycyclic aromatic units attached to the pyrrole core. ipme.ru While many pyrrole-based fluorophores exhibit strong blue light emission and high quantum efficiencies, the incorporation of certain moieties can have varied effects. ipme.ru For instance, when a central pyrrole core is combined with naphthalene moieties, the resulting fluorophores have been observed to exhibit relatively low fluorescence efficiency (quantum yield, φf < 0.35) and reduced thermal stability (glass transition temperature, Tg < 140 °C). ipme.ru This suggests that the specific interaction between the pyrrole and naphthalene units in this configuration may promote non-radiative decay pathways, quenching the fluorescence.

Table 1: Photophysical Properties of Pyrrole/PAH Hybrid Fluorophores

Fluorophore Composition Fluorescence Quantum Yield (φf) Glass Transition Temperature (Tg) Emission Color
Pyrrole-Naphthalene < 0.35 ipme.ru < 140 °C ipme.ru -
Pyrrole-Pyrenyl > 0.99 ipme.ru High Blue ipme.ru
Pyrrole-Fluorenyl > 0.99 ipme.ru High Blue ipme.ru
Pyrrole-Spirofluorenyl > 0.99 ipme.ru up to 220 °C ipme.ru Blue ipme.ru

Exploration of the this compound Scaffold in Organic Semiconducting Materials Research

The this compound scaffold possesses the archetypal donor-π-acceptor (D-π-A) structure that is a cornerstone of organic semiconductor design. In this molecule, the electron-donating pyrrole ring is conjugated to the electron-accepting naphthalene ring through a carbonyl linker. This inherent electronic asymmetry is crucial for facilitating charge separation and transport, which are key processes in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The individual components of the scaffold have well-documented roles in organic electronics. Naphthalene-based materials have been studied for their charge transport properties, with hole carriers in naphthalene crystals exhibiting band-like transport, which is indicative of efficient charge movement. aps.org On the other hand, the pyrrole moiety, particularly the nitrogen atom, can play a significant role in intermolecular interactions. Studies have shown that pyrrolic nitrogen can act as a preferential adsorption site, influencing the molecular packing and interfacial properties in a material. acs.org

The combination of these two units via a carbonyl group enhances the intramolecular charge transfer character, which can lower the bandgap and influence the frontier molecular orbital (HOMO-LUMO) energy levels. nih.gov Tailoring these energy levels is critical for matching with electrode materials and other active layers in a device to ensure efficient charge injection and extraction. wikipedia.org While specific charge mobility data for the unsubstituted this compound is not widely reported, the structural motif suggests potential as a p-type (hole-transporting) or even an ambipolar semiconductor, depending on the energy levels of its frontier orbitals. Further research involving the synthesis of derivatives and their characterization in electronic devices would be necessary to fully elucidate the potential of this scaffold in organic semiconducting materials.

Supramolecular Chemistry and Self-Assembly Based on Compound Architecture

The molecular architecture of this compound provides multiple avenues for directed self-assembly into ordered supramolecular structures. This process is governed by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions.

The planar and electron-rich nature of the naphthalene ring system strongly promotes π-π stacking interactions, which are a primary driving force for the assembly of many polycyclic aromatic hydrocarbons into well-defined nanostructures. acs.org Research on other naphthalene-appended molecules has demonstrated their ability to self-assemble into structures like nanofibers and nanotwists. researchgate.net

Furthermore, the pyrrole ring contains an N-H group, which can act as a hydrogen bond donor. This provides a specific and directional interaction site that can be exploited to guide the self-assembly process. The carbonyl linker introduces a polar site, contributing to dipole-dipole interactions and potentially acting as a hydrogen bond acceptor. The interplay of these various non-covalent forces can lead to the formation of complex and functional supramolecular architectures, such as one-dimensional tapes or two-dimensional sheets.

Crystal engineering studies on related perfluorohalogenated naphthalenes have revealed the importance of more subtle interactions, such as π-hole stacking, in dictating the final solid-state packing. rsc.org The ability to control the assembly of this compound and its derivatives is key to tuning the bulk properties of the resulting materials, which is crucial for applications in sensors, organic electronics, and nanotechnology.

Development of Materials for Non-linear Optics (NLO) based on this compound Analogues

Materials with strong non-linear optical (NLO) responses are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. The design of efficient organic NLO molecules is often based on creating systems with a large change in dipole moment upon electronic excitation. The donor-π-acceptor (D-π-A) motif is a highly effective strategy for achieving this.

The this compound structure fits this D-π-A paradigm, with the pyrrole as the donor, the naphthalene as the acceptor, and the carbonyl-pyrrole bond sequence acting as the π-conjugated bridge. The efficiency of the intramolecular charge transfer (ICT) from the donor to the acceptor is a key determinant of the molecular first hyperpolarizability (β), a measure of the second-order NLO response.

Theoretical and experimental studies on various D-π-A molecules have shown that the magnitude of the NLO response can be significantly enhanced by:

Increasing the strength of the donor and acceptor groups.

Extending the length of the π-conjugated linker.

Optimizing the geometric arrangement of the donor and acceptor. ipme.ru

For analogues of this compound, the NLO properties could be systematically tuned. For example, substituting the pyrrole or naphthalene rings with stronger electron-donating (e.g., -N(CH₃)₂) or electron-withdrawing (e.g., -NO₂) groups would be expected to increase the hyperpolarizability. Quantum chemical calculations on pyrrole-containing D-A systems have shown that the incorporation and positioning of electron-withdrawing groups can substantially increase the first hyperpolarizability (β₀) values. nih.gov For instance, the calculated β₀ values for some pyrrole hydrazones increased significantly with the introduction of nitro groups. nih.gov

Table 2: Calculated First Hyperpolarizabilities (β₀) for Donor-Acceptor Pyrrole Derivatives

Compound Description First Hyperpolarizability (β₀ x 10⁻³⁰ esu)
3A Pyrrole hydrazone -
3B Nitro-substituted pyrrole hydrazone 48.83 nih.gov
3C Dinitro-substituted pyrrole hydrazone 63.89 nih.gov

These findings suggest that the this compound framework is a promising platform for the rational design of new, high-performance NLO materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for Naphthalen-1-yl(1H-pyrrol-3-yl)methanone, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions between naphthalene derivatives and functionalized pyrrole precursors. For example, analogs like (1-(3-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone are synthesized using chlorinated solvents (e.g., chloroform) with catalytic acids (e.g., methanesulfonic acid), followed by recrystallization in ethanol/hexane mixtures to achieve >95% purity . Purity optimization involves thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purification.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substituent positions on the pyrrole and naphthalene rings (e.g., δ 7.55–7.56 ppm for naphthalene protons) .
  • IR spectroscopy : Identification of carbonyl stretches (ν ~1633 cm⁻¹) and aromatic C-H bends .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 343.1572 vs. calculated 343.1572) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of CB1 receptor affinity?

SAR studies reveal that substituents on the naphthalene ring significantly impact binding. For example:

DerivativeSubstituentCB1 Affinity (Ki, nM)
4-alkoxynaphthalen-1-yl-OCH3 at position 412.5
1H-pyrrol-3-ylUnsubstituted pyrrole25.3
9H-carbazol-3-ylCarbazole substitution48.7

The 4-alkoxy group enhances hydrophobic interactions with CB1, while bulky substituents (e.g., carbazole) reduce affinity . Computational docking (e.g., AutoDock Vina) can model these interactions for rational design.

Q. How should discrepancies between in vitro tubulin inhibition and in vivo anticancer efficacy be resolved?

Discrepancies may arise from poor solubility or metabolic instability. For example, derivatives like (1-(4-hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone show potent in vitro tubulin polymerization inhibition (IC50 = 1.2 µM) but reduced in vivo activity due to rapid glucuronidation. Mitigation strategies include:

  • Prodrug design : Mask polar groups (e.g., esterification of hydroxyl groups).
  • Nanoparticle encapsulation : To improve bioavailability .
    Validate with pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) and xenograft models.

Q. What methodological approaches are used to assess toxicity in preclinical studies?

  • Acute toxicity : Follow OECD Guideline 423, administering graded doses (10–2000 mg/kg) to rodents, monitoring for H302 (harmful if swallowed) and H319 (eye irritation) endpoints .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) to detect mutagenic potential.
  • Metabolic profiling : LC-HRMS to identify reactive metabolites (e.g., naphthalene epoxides) linked to hepatotoxicity .

Data Analysis and Contradictions

Q. How can crystallographic data resolve conflicting reports on molecular conformation?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides unambiguous bond angle/torsion data. For example, the dihedral angle between naphthalene and pyrrole rings in (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one is 12.5°, confirming near-planarity critical for receptor binding . Discrepancies in solution-state NMR vs. solid-state structures can be addressed by comparing DFT-optimized geometries with experimental data.

Q. What strategies validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : To confirm binding to tubulin or CB1 receptors by measuring protein stability shifts upon compound treatment.
  • CRISPR/Cas9 knockouts : Eliminate putative targets (e.g., CB1) to assess loss of compound activity .
  • Fluorescence polarization : Quantify competitive displacement of labeled ligands (e.g., [³H]CP-55,940 for CB1) .

Methodological Resources

  • Crystallography : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL), validated for small molecules and macromolecules .
  • Toxicology : Refer to ATSDR guidelines for naphthalene derivative studies, emphasizing inhalation/oral exposure routes and organ-specific endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.